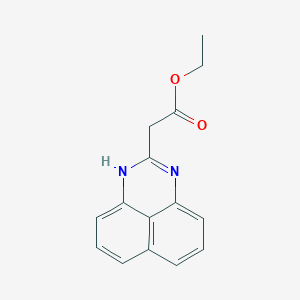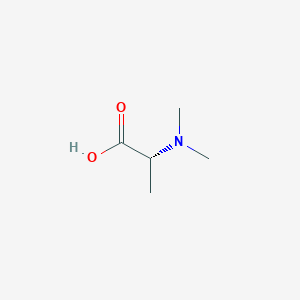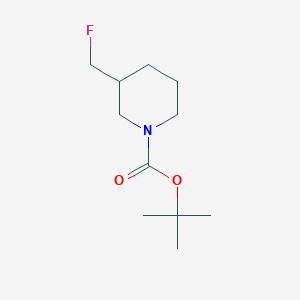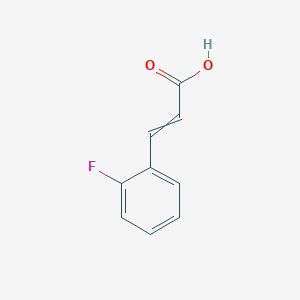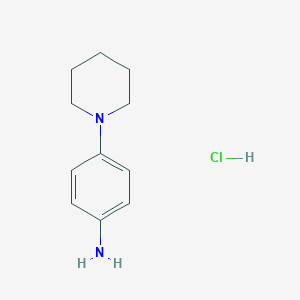
Cinamiltrimetilsilano
Descripción general
Descripción
Cinnamyltrimethylsilane is a chemical compound with the molecular formula C12H18Si . It contains a total of 31 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .
Synthesis Analysis
Cinnamyltrimethylsilane has been used in the synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via a three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and b-chlorophenetole . Another synthesis route involves the reaction of Chlorotrimethylsilane and Cinnamyl chloride .Molecular Structure Analysis
The molecular structure of Cinnamyltrimethylsilane includes 31 atoms, with 18 Hydrogen atoms and 12 Carbon atoms . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Cinnamyltrimethylsilane molecule .Chemical Reactions Analysis
Cinnamyltrimethylsilane has been involved in a novel three-component coupling reaction among aromatic aldehydes, cinnamyltrimethylsilane, and aromatic nucleophiles using HfCl4 as a Lewis acid catalyst to produce 3,4,4-triarylbutene . This reaction is a valuable intermediate of the tamoxifen derivatives .Aplicaciones Científicas De Investigación
Síntesis de Compuestos Farmacéuticos
Cinamiltrimetilsilano se ha utilizado en la síntesis de tamoxifeno, un modulador selectivo del receptor de estrógeno (SERM) utilizado en el tratamiento del cáncer de mama . El compuesto sirve como intermedio clave en la reacción de acoplamiento de tres componentes, que es un paso significativo en la síntesis expedita del tamoxifeno.
Biocatálisis
En el ámbito de la biocatálisis, el this compound puede participar en reacciones mediadas por enzimas para crear derivados de cinnamamida . Estos derivados son ingredientes farmacéuticos activos, y el uso de la biocatálisis representa un enfoque de tecnología verde en la síntesis orgánica.
Síntesis Orgánica
El compuesto encuentra su aplicación en la síntesis orgánica, donde su reactividad se puede aprovechar para diversas transformaciones. Se ha informado que los acilsilanos como this compound tienen amplias aplicaciones más allá de la síntesis orgánica pura, incluidas las reacciones de fotoclic y la edición de la columna vertebral del polímero .
Actividad Antimicrobiana
La investigación ha indicado que las cinnamidas derivadas de this compound exhiben actividad antimicrobiana . Estos compuestos se han probado contra cepas bacterianas y se ha analizado sus efectos sinérgicos con otros antimicrobianos como la amoxicilina.
Aplicaciones Industriales de Enzimas
This compound también puede desempeñar un papel en la aplicación industrial de enzimas en la síntesis orgánica. La industria de las ciencias de la vida utiliza enzimas para la producción de productos farmacéuticos, aromas y fragancias, vitaminas y productos químicos finos .
Ingeniería de Proteínas
La integración de this compound en la ingeniería de proteínas podría conducir al desarrollo de biocatalizadores robustos. Estas enzimas modificadas se aplican luego en diversos procesos industriales, mostrando la naturaleza multidisciplinaria de la biocatálisis .
Biocatálisis de Nitrilos
Las nitrilasas, que son biocatalizadores prominentes utilizados en la degradación de nitrilos, podrían potencialmente utilizar this compound como sustrato o intermedio. Estas enzimas se obtienen de bacterias, hongos, levaduras y plantas y tienen aplicaciones industriales significativas .
Síntesis Química
Por último, el papel de this compound en la síntesis química se destaca por su contribución a la creación de moléculas complejas con altos niveles de actividad y selectividad, manteniendo un bajo impacto ambiental .
Propiedades
IUPAC Name |
trimethyl(3-phenylprop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOKYXQHVHZSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Cinnamyltrimethylsilane useful in synthesizing SERMs like Lasofoxifene and Nafoxidine?
A1: Cinnamyltrimethylsilane participates in a unique three-component coupling reaction that streamlines the synthesis of Lasofoxifene and Nafoxidine [, ]. This reaction, facilitated by Lewis acids like Hafnium(IV) chloride (HfCl₄), combines Cinnamyltrimethylsilane with an aromatic aldehyde (e.g., 4-pivaloyloxybenzaldehyde) and an aryl ether (e.g., anisole) in a single pot. This one-pot approach significantly reduces the number of synthetic steps, making the process more efficient and cost-effective compared to traditional methods.
Q2: Can you elaborate on the role of Cinnamyltrimethylsilane in this three-component coupling reaction?
A2: Cinnamyltrimethylsilane acts as a nucleophilic partner in the reaction. The Lewis acid activates the aldehyde, making it susceptible to attack by the Cinnamyltrimethylsilane. This forms an intermediate which subsequently reacts with the aryl ether, ultimately leading to the formation of a 3,4,4-triaryl-1-butene derivative [, ]. This compound then serves as a common intermediate for synthesizing various SERMs, including Lasofoxifene and Nafoxidine, through subsequent cyclization, elimination, and double-bond migration steps.
Q3: Beyond Lasofoxifene and Nafoxidine, are there other SERMs synthesized using Cinnamyltrimethylsilane?
A3: Yes, research indicates that the same three-component coupling strategy utilizing Cinnamyltrimethylsilane has been successfully employed in the synthesis of Droloxifene [] and Tamoxifen [], further highlighting the versatility of this approach in accessing diverse SERM structures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



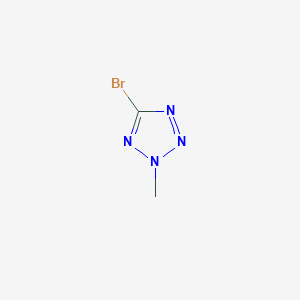
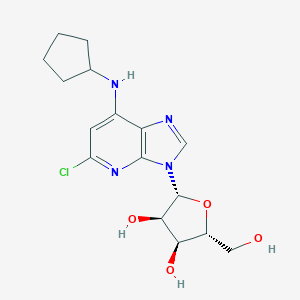

![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)
